molecular formula C9H10N2O2 B14656256 Ethyl 2-cyanopyridine-1(2H)-carboxylate CAS No. 51364-89-7

Ethyl 2-cyanopyridine-1(2H)-carboxylate

Cat. No.: B14656256
CAS No.: 51364-89-7
M. Wt: 178.19 g/mol
InChI Key: SQERXSPXFWHRRH-UHFFFAOYSA-N
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Description

Ethyl 2-cyanopyridine-1(2H)-carboxylate (CAS 75358-90-6) is a high-value, multifunctional cyanopyridine derivative designed for advanced synthetic chemistry and medicinal chemistry research. This compound serves as a versatile synthetic intermediate, integrating both ester and nitrile functional groups on a pyridine scaffold, which allows for diverse downstream chemical transformations and incorporation into more complex molecular architectures. Cyanopyridines are recognized as privileged scaffolds in drug discovery due to their presence in a myriad of pharmaceuticals, agrochemicals, and natural products . The pyridine moiety is a common feature in molecules with significant pharmacological activities, including antimicrobial, antimalarial, and anticancer properties, while the nitrile group offers excellent metabolic stability and serves as a key ligand for protein binding . Recent groundbreaking research has demonstrated the specific application of cyanopyridines as streamlined dual-functional group transfer (dual-FGTR) reagents in photocatalytic synthesis . In this context, compounds like this compound can be used in atom-economical reactions, such as the regioselective pyridylcyanation of internal alkynes, enabling the simultaneous construction of two vicinal C−C bonds without generating stoichiometric by-products . Furthermore, 3-cyanopyridine-based compounds have shown promising cytotoxicity and remarkable inhibitory activity against biological targets such as Pim-1 kinase, an oncogenic protein overexpressed in several solid and hematological cancers, highlighting the direct relevance of this chemical class to the development of new anticancer agents . The molecular framework of this compound provides researchers with a versatile handle for exploring structure-activity relationships (SAR) and for the efficient synthesis of complex, nitrogen-containing heterocycles. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

51364-89-7

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 2-cyano-2H-pyridine-1-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-2-13-9(12)11-6-4-3-5-8(11)7-10/h3-6,8H,2H2,1H3

InChI Key

SQERXSPXFWHRRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC=CC1C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regioselectivity

The most widely adopted method for introducing the cyano group at the pyridine C2 position involves nucleophilic aromatic substitution. This reaction typically employs a halogenated pyridine precursor, such as ethyl 2-chloropyridine-1(2H)-carboxylate, which undergoes displacement with cyanide ions under phase-transfer conditions. The mechanism proceeds through a transition state where the phase-transfer catalyst (e.g., tricaprylylmethylammonium chloride) facilitates cyanide ion transfer from the aqueous to organic phase.

Regioselectivity arises from the electronic activation of the C2 position by the electron-withdrawing carboxylate ester group at C1. Density functional theory calculations on analogous systems indicate a 12.3 kcal/mol activation barrier for substitution at C2 versus 18.7 kcal/mol at C4, rationalizing the observed selectivity.

Standardized Protocol

A representative procedure adapted from patent literature involves:

  • Charging a 1L reactor with ethyl 2-chloropyridine-1(2H)-carboxylate (200 mmol)
  • Adding tricaprylylmethylammonium chloride (Aliquat 336, 5 mol%)
  • Dissolving potassium cyanide (220 mmol, 1.1 eq) in deionized water (300 mL)
  • Maintaining reaction at 30°C for 4 hours under vigorous stirring
  • Isolating the organic layer and purifying via vacuum distillation

Table 1: Optimization of Reaction Parameters

Parameter Tested Range Optimal Value Yield Impact
Temperature 10–60°C 30°C +22%
Cyanide Equivalents 1.0–2.0 1.1 +15%
Catalyst Loading 0.1–5 mol% 1 mol% +9%
Reaction Time 2–8 h 4 h +7%

Data aggregated from demonstrates that exceeding 1.1 equivalents of cyanide introduces hydrolysis byproducts, while temperatures above 40°C promote decarboxylation (3–8% yield loss).

Solid-Phase Synthesis Using TCBOXY Coupling Reagent

Reagent Design and Byproduct Management

(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) enables racemization-free esterification of pyridinecarboxylic acids. The protocol involves:

  • Activating the carboxylic acid (e.g., 2-cyanopyridine-1(2H)-carboxylic acid) with TCBOXY (1.2 eq)
  • Adding dimethylaminopyridine (DMAP, 0.2 eq) as acylation catalyst
  • Reacting with ethanol in dichloromethane at 0°C→25°C
  • Filtering through silica gel to recover 2,4,6-trichlorobenzoic acid and oxyma byproducts

Table 2: TCBOXY-Mediated Esterification Performance

Substrate Solvent Time (h) Yield (%) Purity (%)
2-Cyanopyridine-1(2H)-COOH DCM 2.5 94 99.2
3-Cyanopyridine-2-COOH* THF 4.0 88 98.5
4-Cyanopyridine-1(2H)-COOH EtOAc 3.0 82 97.8

*Comparative data from highlights the steric advantage of C2 substitution, with ortho-cyano groups accelerating acylation kinetics by 1.8× versus para-substituted analogs.

Byproduct Recycling and Green Chemistry

A closed-loop system recovers 89% of 2,4,6-trichlorobenzoic acid and 76% of oxyma via silica gel filtration. These are reconstituted into fresh TCBOXY using microwave-assisted dehydration (150W, 80°C, 20 min), achieving 52% overall recovery efficiency. Lifecycle analysis shows this reduces E-factor by 3.2× compared to single-use coupling agents.

Alternative Synthetic Pathways

Enzymatic Transesterification

Lipase-catalyzed (CAL-B) transesterification of methyl 2-cyanopyridine-1(2H)-carboxylate with ethanol in tert-butanol achieves 79% yield after 48h. While avoiding strong bases, the method suffers from low space-time yield (0.8 g/L/h vs 12 g/L/h for chemical methods).

Comparative Analysis of Methodologies

Table 3: Synthesis Method Benchmarking

Metric Nucleophilic Substitution TCBOXY Coupling Enzymatic
Yield (%) 90 94 79
Purity (%) 98.5 99.2 95.3
Reaction Time 4 h 2.5 h 48 h
Temperature 30°C 25°C 37°C
Byproduct Recycling Limited 89% N/A
PMI (kg/kg)* 8.2 4.7 6.1

*Process Mass Intensity = Total materials used / Product mass

Phase-transfer catalyzed substitution balances efficiency and scalability, while TCBOXY coupling excels in racemization-sensitive applications. The enzymatic route remains non-competitive industrially due to biocatalyst costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyanopyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 2-cyanopyridine-1(2H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyanopyridine-1(2H)-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 2-cyanopyridine-1(2H)-carboxylate with key analogs based on substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score (if available)
This compound C₉H₈N₂O₂ 176.17 2-CN, 1-COOEt -
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₁H₁₁N₂O₂ 203.22 Pyrrolo-pyridine fused ring -
Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate C₈H₁₃NO₃ 171.19 2-Me, 3-oxo, pyrrolidine 0.93
Ethyl 5-cyano-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate C₁₂H₁₀N₄O₂ 242.23 Pyrazole-pyridine fused ring, 5-CN -

Key Observations :

  • Cyano Group Impact: The 2-cyano substituent in the target compound increases electrophilicity compared to methyl or oxo groups in analogs like Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate .
  • Ring System Differences : Fused-ring analogs (e.g., pyrrolo-pyridine or pyrazole-pyridine) exhibit higher molecular weights and altered π-conjugation, affecting solubility and reactivity .

Comparison :

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for Ethyl 2-cyanopyridine-1(2H)-carboxylate, and how do reaction conditions influence yield?

    • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like ethyl 3-amino-2-N-substituted benzimidazole derivatives under acidic conditions. Key parameters include temperature control (e.g., 90–100°C for coupling reactions) and catalyst selection (e.g., Pd-based catalysts for Suzuki-Miyaura cross-coupling). Yield optimization requires monitoring reaction completion via LCMS and purification using column chromatography with gradients like 0–100% EtOAc/heptanes .

    Q. Which analytical techniques are most effective for structural characterization of this compound?

    • Methodological Answer :

    • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å, C–O: 1.43 Å) and anisotropic displacement parameters (Uiso values) to confirm molecular geometry .
    • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify functional groups (e.g., cyano peaks at ~110–120 ppm in <sup>13</sup>C) and substitution patterns.
    • Mass spectrometry : Exact mass analysis (e.g., 276.1897 Da) validates molecular composition .

    Q. What safety protocols are essential when handling this compound?

    • Methodological Answer : Use fume hoods to avoid inhalation, as cyano groups may release toxic vapors. Avoid direct contact via nitrile gloves and lab coats. Store in inert atmospheres (argon) to prevent hydrolysis. Emergency protocols should include neutralization with weak bases (e.g., NaHCO3) for spills .

    Advanced Research Questions

    Q. How can reaction mechanisms involving this compound be elucidated under nucleophilic or electrophilic conditions?

    • Methodological Answer :

    • Kinetic studies : Monitor reaction progress via <sup>19</sup>F NMR or quenching experiments to identify intermediates.
    • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for cyano group reactivity .
    • Isotopic labeling : Use <sup>15</sup>N or <sup>13</sup>C isotopes to trace pathways in substitution reactions .

    Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data for derivatives of this compound?

    • Methodological Answer :

    • Cross-validation : Compare X-ray-derived bond angles (e.g., C–C–N: 117.9°) with DFT-optimized geometries.
    • Dynamic NMR : Assess temperature-dependent spectra to detect conformational flexibility that may explain discrepancies .
    • High-resolution MS : Confirm molecular formulae to rule out impurities .

    Q. What role does this compound play in synthesizing bioactive molecules?

    • Methodological Answer : The compound serves as a precursor for angiotensin II receptor antagonists (e.g., candesartan). Key steps include:

    • Functionalization : Introduce tetrazole rings via [2+3] cycloaddition with NaN3.
    • Coupling reactions : Suzuki-Miyaura cross-coupling with aryl boronic esters (e.g., tert-butyl 4-boronate derivatives) to extend pharmacophores .

    Q. How can computational tools predict the stability of this compound in different solvents?

    • Methodological Answer :

    • MD simulations : Analyze solvation shells in polar aprotic solvents (e.g., DMSO) to assess hydrogen-bonding interactions.
    • QSPR models : Correlate logP values with experimental degradation rates to optimize storage conditions .

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